molecular formula C18H21ClN2O4S2 B2853014 5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide CAS No. 921997-54-8

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide

Cat. No.: B2853014
CAS No.: 921997-54-8
M. Wt: 428.95
InChI Key: OLLQINBVJRCEIM-UHFFFAOYSA-N
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Description

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a benzo-oxazepine moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzo-oxazepine Moiety: This step involves the cyclization of a suitable precursor to form the benzo-oxazepine ring. The reaction conditions often include the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride is reacted with an amine group in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzo-oxazepine moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom. Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide as a solvent.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonamide group can lead to the formation of sulfone derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, making it a valuable tool in enzyme studies.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an antimicrobial agent. Its ability to inhibit bacterial enzymes makes it a candidate for the development of new antibiotics.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it a versatile compound for various industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the structure of the compound.

Molecular Targets and Pathways

    Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase. These enzymes are involved in critical biological pathways, and their inhibition can lead to therapeutic effects.

    Signal Transduction Pathways: The compound can also affect signal transduction pathways by modulating the activity of kinases and phosphatases. This modulation can alter cellular responses and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide compound with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide is unique due to its complex structure, which includes multiple functional groups. This complexity allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications. Its ability to inhibit specific enzymes and modulate signal transduction pathways sets it apart from simpler sulfonamide compounds.

Properties

IUPAC Name

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-4-9-21-13-6-5-12(10-14(13)25-11-18(2,3)17(21)22)20-27(23,24)16-8-7-15(19)26-16/h5-8,10,20H,4,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLQINBVJRCEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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